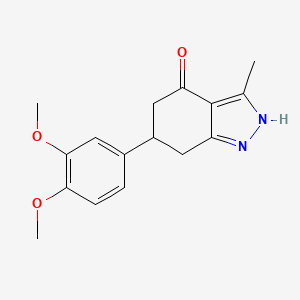
1-(2,3-dihydro-1H-inden-2-yl)-4-(2-pyridinyl)piperazine
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-2-yl)-4-(2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C18H21N3 and its molecular weight is 279.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.173547683 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Piperazine Derivatives in Medicinal Chemistry
Piperazine-1-yl-1H-indazole derivatives, including compounds similar to 1-(2,3-dihydro-1H-inden-2-yl)-4-(2-pyridinyl)piperazine, are significant in medicinal chemistry. These compounds can be synthesized efficiently and have been subject to docking studies to assess their potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).
Antimicrobial Applications
Research on pyrido(2,3-d)pyrimidine derivatives, closely related to the queried compound, has shown significant antimicrobial activity, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).
Bioactivity of Phenolic Mannich Bases
The synthesis of new Mannich bases involving piperazines demonstrates their potential in cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This suggests a possible application of similar piperazine derivatives in cancer therapy and enzyme inhibition (Gul et al., 2019).
Application in Imaging Dopamine Receptors
Compounds such as 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, structurally related to the queried compound, have been synthesized for imaging dopamine D4 receptors. This highlights the potential use of similar compounds in neuroimaging and the study of neurological disorders (Eskola et al., 2002).
Antidepressant and Antianxiety Potential
Derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been investigated for their antidepressant and antianxiety activities. This suggests the potential of piperazine derivatives in the development of new psychiatric medications (Kumar et al., 2017).
Antihypertensive and Antiarrhythmic Effects
Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with a piperazine moiety indicates strong antihypertensive and antiarrhythmic activities. This points towards the potential cardiovascular applications of similar compounds (Malawska et al., 2002).
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-2-6-16-14-17(13-15(16)5-1)20-9-11-21(12-10-20)18-7-3-4-8-19-18/h1-8,17H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFHDRQCRUHGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3C2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-fluorophenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5462114.png)
![3-(hydroxymethyl)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-3-piperidinol](/img/structure/B5462121.png)
![(4-Benzylpiperazino)(3-{[(4-methylphenyl)sulfonyl]methyl}phenyl)methanone](/img/structure/B5462125.png)
![4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide](/img/structure/B5462126.png)
![1-[(2,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid](/img/structure/B5462129.png)
![(4aS*,8aR*)-6-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5462139.png)
![3-(2-methylphenyl)-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5462165.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5462166.png)
![METHYL 4-(2-METHYLPHENYL)-2-OXO-6-[(PYRROLIDIN-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B5462171.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B5462173.png)
![1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol](/img/structure/B5462176.png)
![1-(2-methylphenyl)-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5462183.png)
![rel-(4aS,8aR)-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1-(4-piperidinylmethyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5462184.png)

